

3-Isopropylphenol CAS number and properties

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Compound of Interest

Compound Name: *3-Isopropylphenol*

Cat. No.: *B7770334*

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An In-Depth Technical Guide to **3-Isopropylphenol** (CAS: 618-45-1) for Advanced Research and Development

Introduction

3-Isopropylphenol, also known by synonyms such as m-Cumenol and 3-hydroxycumene, is a phenolic organic compound distinguished by an isopropyl substituent at the meta position of the aromatic ring.^[1] Its CAS number is 618-45-1.^{[1][2][3]} This structural arrangement imparts a unique combination of lipophilicity and reactivity, establishing it as a valuable and versatile intermediate in the chemical and pharmaceutical industries.^{[1][4]} This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, reactivity, applications, and critical safety protocols. The insights herein are grounded in established scientific literature to support advanced research and development activities.

Section 1: Compound Identification and Core Properties

Accurate identification and understanding of a compound's fundamental physicochemical properties are the bedrock of any scientific investigation. These parameters dictate experimental conditions, from solvent selection to purification strategies and storage requirements.

Table 1: Chemical Identifiers for **3-Isopropylphenol**

Identifier	Value	Source(s)
CAS Number	618-45-1	[2] [3] [5]
IUPAC Name	3-propan-2-ylphenol	[5]
Synonyms	m-Cumenol, m-Isopropylphenol, 3-Hydroxycumene	[1] [2] [5]
Molecular Formula	C ₉ H ₁₂ O	[2] [3] [6]
Molecular Weight	136.19 g/mol	[2] [3] [5]
InChI Key	VLJSLTNSFSOYQR-UHFFFAOYSA-N	[2] [5] [7]

| SMILES | CC(C)C1=CC(=CC=C1)O |[\[5\]](#) |

Table 2: Physicochemical Properties of **3-Isopropylphenol**

Property	Value	Source(s)
Appearance	White to brown liquid or moist crystalline solid	[2] [8] [9]
Melting Point	25-26 °C	[2]
Boiling Point	228-229 °C	[2] [9]
Density	0.994 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.526	[2]
Flash Point	104.4 °C (220 °F)	[2] [9]
pKa	10.03 ± 0.10 (Predicted)	[2] [10]
LogP (o/w)	2.7 - 2.86	[5] [7] [9]

| Solubility | Slightly soluble in water; soluble in ether, alcohol, chloroform, and ethyl acetate |[\[2\]](#)[\[9\]](#) |

Section 2: Spectroscopic and Analytical Characterization

For drug development and high-purity chemical synthesis, rigorous analytical characterization is non-negotiable. The presence of impurities, such as isomers or residual starting materials, can dramatically alter reaction outcomes and biological activity. Therefore, a multi-faceted analytical approach is essential for quality control.

Table 3: Key Spectroscopic Data for **3-Isopropylphenol**

Technique	Key Features	Source(s)
¹ H NMR	Spectral data available, typically run in CDCl ₃ with TMS as a reference.	[5][11]
¹³ C NMR	Spectral data available.	[12]
Mass Spec (GC-MS)	Base peak m/z 121; Molecular ion peak m/z 136.	[5]

| Infrared (IR) | Spectral data available. | [5] |

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

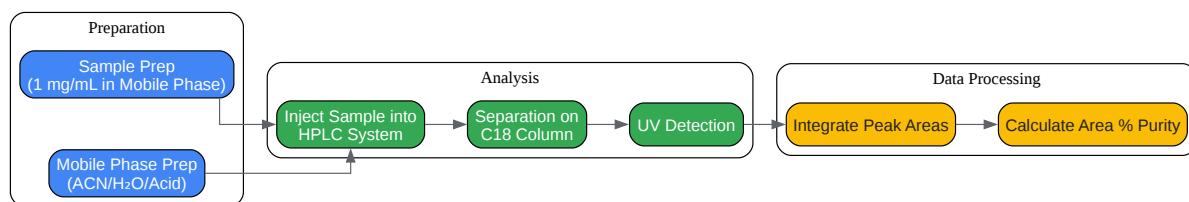
The choice of a robust analytical method is critical for ensuring batch-to-batch consistency, a cornerstone of trustworthy and reproducible research.[1] Reverse-phase HPLC is a widely applicable technique for analyzing moderately polar compounds like **3-Isopropylphenol**.[7]

Methodology:

- Column Selection: A C18 reverse-phase column is a suitable starting point due to its versatility and effectiveness in separating non-polar to moderately polar analytes.
- Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water.[7] Phosphoric acid is often added in small quantities (e.g., 0.1%) to

protonate silanol groups on the stationary phase, reducing peak tailing and improving resolution. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead.[7]

- Sample Preparation: Accurately weigh and dissolve a sample of **3-Isopropylphenol** in the mobile phase to a known concentration (e.g., 1 mg/mL).
- Instrumentation and Conditions:
 - Injection Volume: 10 μ L
 - Flow Rate: 1.0 mL/min
 - Detection: UV detector set to an appropriate wavelength (e.g., 279 nm, based on its UV absorbance peak).[13]
 - Gradient: A gradient elution (e.g., starting with 40% MeCN and increasing to 90% MeCN over 15 minutes) is often more effective than an isocratic method for separating potential impurities with different polarities.
- Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.



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Caption: HPLC Purity Analysis Workflow.

Section 3: Synthesis and Chemical Reactivity

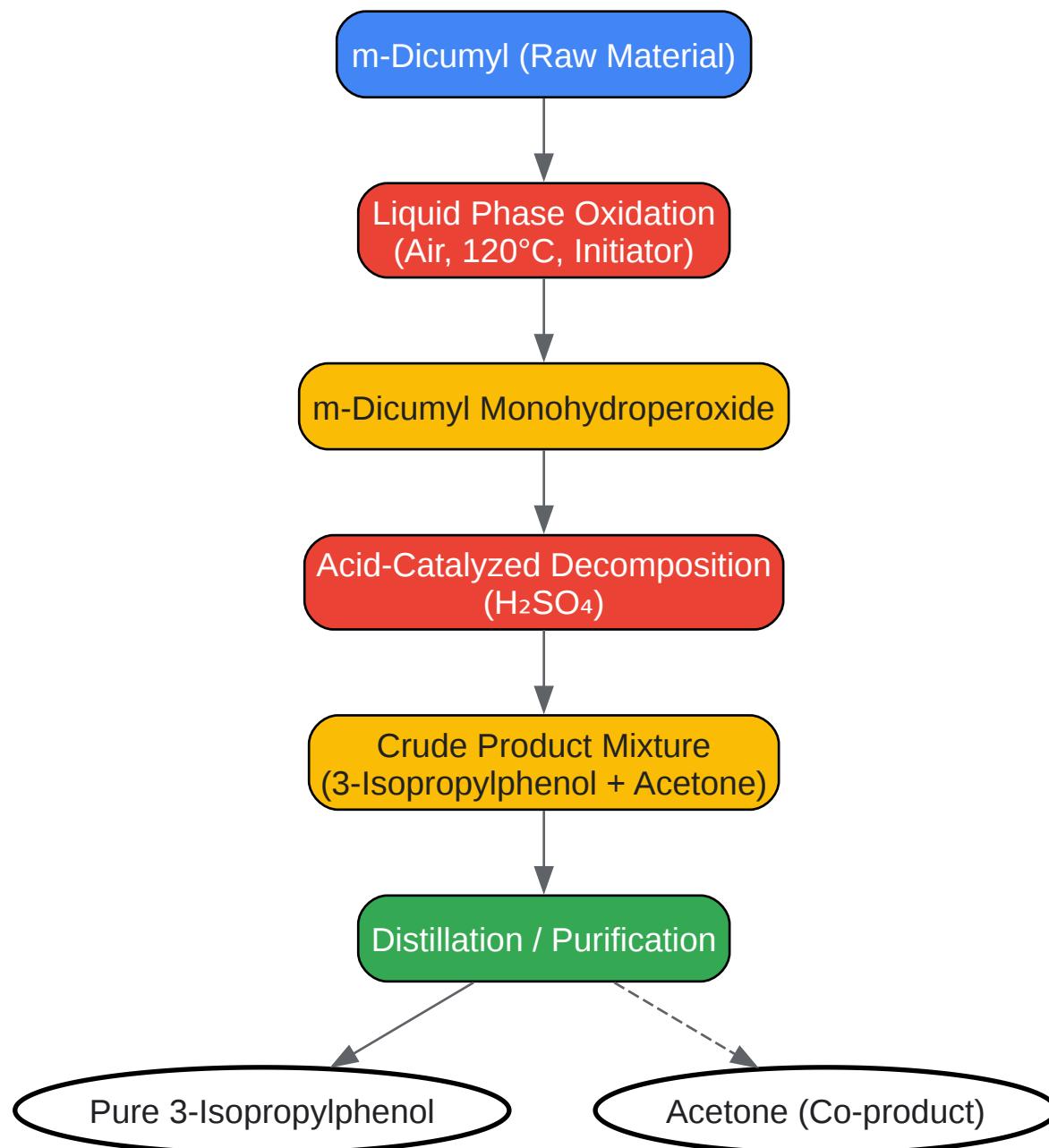
Understanding the synthesis of **3-Isopropylphenol** provides context for potential impurities, while knowledge of its reactivity is key to its application as a chemical building block.

Industrial Synthesis

A common industrial method involves the oxidation and subsequent acid-catalyzed decomposition of m-dicumyl, a by-product from cumene-based processes.[\[10\]](#) This pathway is economically viable as it utilizes materials from large-scale chemical manufacturing.

Workflow:

- Oxidation: M-dicumene is oxidized in the liquid phase with air, typically at elevated temperatures (e.g., 120 °C) and in the presence of an initiator.[\[10\]](#) This step forms m-dicumyl monohydroperoxide.
- Decomposition: The resulting hydroperoxide is then decomposed using a strong acid catalyst, such as sulfuric acid. This reaction yields **3-isopropylphenol** and acetone as a co-product.[\[10\]](#)
- Purification: The final product is isolated and purified through distillation.



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Caption: Synthesis of **3-Isopropylphenol** from m-Dicumyl.

Key Chemical Reactivity

The reactivity of **3-Isopropylphenol** is dominated by its phenolic hydroxyl group and the aromatic ring. The hydroxyl group is a potent nucleophile, making it a valuable handle for constructing more complex molecules.^[4]

- Etherification and Esterification: The hydroxyl group readily reacts with electrophiles to form ethers and esters. This is a foundational reaction for creating diverse derivatives for pharmaceutical applications.[1]
- Oxidative Coupling: The phenolic structure allows for oxidative coupling reactions, which are exploited in the production of polymers and resins with specific thermal and mechanical properties.[4]
- Aromatic Substitution: The hydroxyl group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, reactions must be carefully controlled to avoid unwanted side products.
- Incompatibilities: As a phenol, it is incompatible with strong bases, strong oxidizing agents (like nitrates and chlorates), and strong reducing substances.[8] Reactions with these materials can be highly exothermic and potentially hazardous.[8]

Section 4: Applications in Research and Drug Development

The utility of **3-Isopropylphenol** stems from its role as a versatile molecular scaffold.

- Pharmaceutical Intermediate: It is a crucial building block for a range of therapeutic agents. [1][4] Its most notable application is as a precursor in the synthesis of certain anesthetic drugs.[1] The isopropyl group and phenolic hydroxyl can be modified to fine-tune the pharmacological profile of the target molecule.
- Cholinesterase Inhibition Studies: Carbamate derivatives of **3-Isopropylphenol** have been investigated as inhibitors of cholinesterase enzymes.[1][14] This line of research is relevant to the development of treatments for neurodegenerative diseases like Alzheimer's and for understanding the mechanism of certain pesticides.[1]
- Antimicrobial Agent: The compound exhibits antimicrobial properties against bacteria and fungi.[4] Its mechanism of action involves the disruption of microbial cell membranes, where its lipophilic nature allows it to integrate into the lipid bilayer, altering permeability and leading to cell lysis.[4] This makes it a candidate for use in antiseptic formulations and preservatives.

- Propofol Impurity: **3-Isopropylphenol** is a known impurity of the widely used anesthetic Propofol (2,6-diisopropylphenol).[2][10][15] As such, its analytical standards and reference materials are critical for quality control in the pharmaceutical industry to ensure the purity and safety of the final drug product.[16]

Section 5: Safety, Handling, and Toxicology

A thorough understanding of the hazards associated with **3-Isopropylphenol** is paramount for ensuring laboratory safety and mitigating environmental impact.

Table 4: GHS Hazard Information

Hazard Class	Code	Statement	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed	[5][10]
Skin Corrosion/Irritation	H314	Causes severe skin burns and eye damage	[5][17]

| Aquatic Hazard, Acute | H400 | Very toxic to aquatic life |[17] |

Toxicological Profile

- Mechanism of Toxicity: As a phenolic compound, **3-Isopropylphenol** can denature proteins and disrupt cell membranes, leading to cytotoxic effects upon contact.[4] Ingestion can cause severe chemical burns to the oral cavity and gastrointestinal tract.[8]
- Systemic Effects: Skin absorption can lead to systemic effects, potentially impacting the cardiovascular and central nervous systems.[8]
- Environmental Toxicity: The compound is classified as very toxic to aquatic organisms.[8][17] It is considered an endocrine-disrupting chemical (EDC), which can interfere with the hormonal systems of wildlife.[18] Its moderate solubility and lipophilicity create a risk of persistence and bioaccumulation in aquatic environments.[4][18]

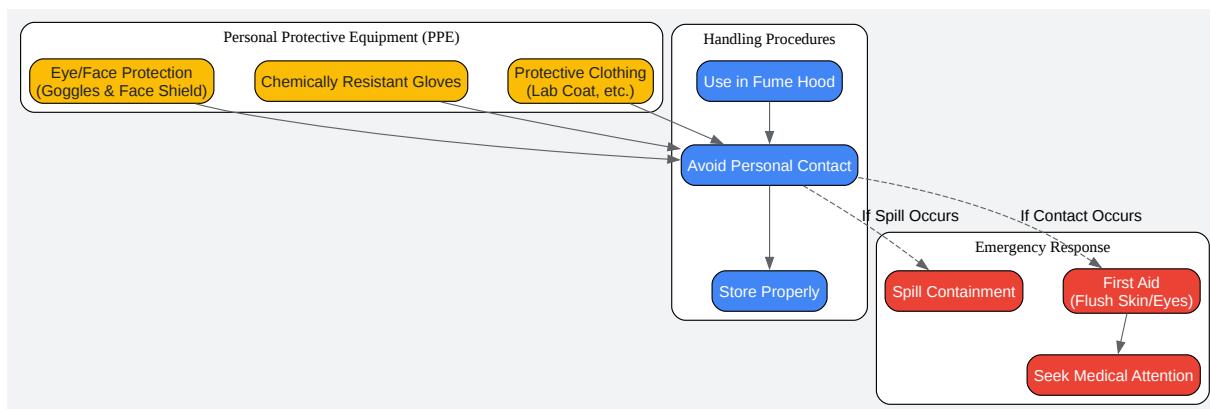
Experimental Protocol: Safe Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol involves engineering controls, appropriate PPE, and emergency preparedness.

Methodology:

- Engineering Controls: Always handle **3-Isopropylphenol** in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors.[17]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[17]
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use.
 - Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.[17]
- Handling Practices:
 - Avoid all personal contact, including inhalation.[17]
 - Do not eat, drink, or smoke in the handling area.[9][17]
 - Keep containers tightly sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[4][10]
- Spill and Emergency Procedures:
 - Minor Spill: Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite). Place the contaminated material in a suitable, labeled container for hazardous waste disposal.

- Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8][9]
- Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[8][17]



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Caption: Core Components of a Safe Handling Protocol.

Conclusion

3-Isopropylphenol is a chemical intermediate of significant industrial and scientific importance. Its value in the synthesis of pharmaceuticals, particularly anesthetics, and its utility in agrochemical and polymer science are well-established. However, its potent reactivity and toxicological profile demand a high level of respect. For researchers and developers, a

comprehensive understanding of its properties, analytical characterization, and stringent adherence to safety protocols are essential for harnessing its chemical potential responsibly and effectively. Future applications will likely continue to leverage its unique phenolic structure while emphasizing green chemistry principles to minimize its environmental footprint.

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